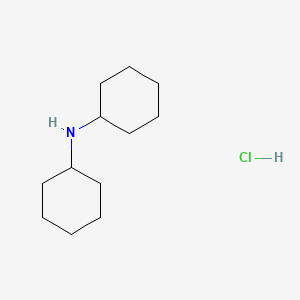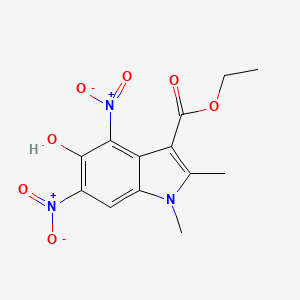
双环己胺盐酸盐
概述
描述
Dicyclohexylamine hydrochloride is a chemical compound with the molecular formula C12H23N·HCl. It is a derivative of dicyclohexylamine, a secondary amine characterized by the presence of two cyclohexyl groups attached to a nitrogen atom. Dicyclohexylamine hydrochloride is typically found as a white crystalline solid and is known for its use in various industrial and scientific applications.
科学研究应用
Dicyclohexylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of antioxidants and vulcanization accelerators for rubber.
Biology: Acts as an inhibitor of spermidine synthase, which is involved in polyamine biosynthesis in plants.
Medicine: Investigated for its potential antifungal properties when combined with other agents.
作用机制
Target of Action
Dicyclohexylamine hydrochloride primarily targets spermidine synthase , a key enzyme involved in the biosynthesis of polyamines . Polyamines are organic compounds that play crucial roles in various cellular processes, including cell growth and differentiation .
Mode of Action
Dicyclohexylamine hydrochloride acts as an inhibitor of spermidine synthase . By inhibiting this enzyme, it disrupts the normal biosynthesis of polyamines, leading to changes in cellular processes that depend on these compounds .
Biochemical Pathways
The inhibition of spermidine synthase by dicyclohexylamine hydrochloride affects the polyamine biosynthesis pathway . This can lead to an increase in the synthesis of other polyamines, such as spermine, as the organism tries to compensate for the reduced levels of spermidine .
Pharmacokinetics
As a secondary amine, it is expected to undergo typical amine reactions . It is slightly soluble in water but readily dissolves in organic solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of spermidine synthase by dicyclohexylamine hydrochloride leads to a decrease in the levels of spermidine, a polyamine involved in various cellular processes . This can result in changes in cell growth and differentiation . Additionally, the increase in the synthesis of other polyamines, such as spermine, may also have effects at the molecular and cellular levels .
Action Environment
The action of dicyclohexylamine hydrochloride can be influenced by various environmental factors. For instance, it is generally stable but may decompose in the presence of strong acids or oxidizing agents . Furthermore, its solubility in water and organic solvents can affect its bioavailability and stability .
生化分析
Biochemical Properties
Dicyclohexylamine hydrochloride plays a significant role in biochemical reactions due to its ability to form salts with various compounds, thereby enhancing their stability and solubility. In the context of fumagillin formulations, dicyclohexylamine hydrochloride interacts with the antibiotic to improve its stability and solubility in water . This interaction is crucial for the effective delivery of fumagillin in veterinary medicine. Additionally, dicyclohexylamine hydrochloride has been shown to accumulate in lipophilic tissues, which raises concerns about its bioaccumulation .
Cellular Effects
Dicyclohexylamine hydrochloride influences various cellular processes, particularly in the context of its use in fumagillin formulations. It has been observed to affect cell signaling pathways and gene expression, although specific details on these effects are limited. The compound’s ability to enhance the stability and solubility of fumagillin suggests that it may play a role in facilitating the antibiotic’s cellular uptake and distribution .
Temporal Effects in Laboratory Settings
In laboratory settings, dicyclohexylamine hydrochloride has been shown to be stable over time, particularly in the context of its use in fumagillin formulations. Studies have demonstrated that dicyclohexylamine hydrochloride can accumulate in beeswax when fumagillin is applied in apiculture, indicating its long-term stability
Transport and Distribution
Dicyclohexylamine hydrochloride is transported and distributed within cells and tissues primarily through its interaction with fumagillin. The compound’s ability to enhance the solubility of fumagillin suggests that it may facilitate the antibiotic’s cellular uptake and distribution. Specific transporters or binding proteins involved in this process have not been identified .
准备方法
Synthetic Routes and Reaction Conditions: Dicyclohexylamine hydrochloride can be synthesized through the catalytic hydrogenation of aniline (phenylamine) in the presence of a ruthenium or palladium catalyst. This process primarily produces cyclohexylamine, with dicyclohexylamine as a secondary product. The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process .
Another method involves the reductive amination of cyclohexanone with ammonia or cyclohexylamine. This reaction is carried out in the presence of a palladium/carbon catalyst under hydrogen pressure .
Industrial Production Methods: In industrial settings, dicyclohexylamine hydrochloride is often produced by the pressure hydrogenation of diphenylamine using a ruthenium catalyst. Alternatively, it can be synthesized by reacting cyclohexanone with cyclohexylamine in the presence of a palladium/carbon catalyst under hydrogen pressure .
化学反应分析
Types of Reactions: Dicyclohexylamine hydrochloride, like other amines, can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
相似化合物的比较
Cyclohexylamine: A primary amine with one cyclohexyl group attached to the nitrogen atom.
Diphenylamine: An aromatic amine with two phenyl groups attached to the nitrogen atom.
N,N-Dimethylcyclohexylamine: A tertiary amine with two methyl groups and one cyclohexyl group attached to the nitrogen atom.
Comparison:
Cyclohexylamine: Unlike dicyclohexylamine hydrochloride, cyclohexylamine is a primary amine and has different reactivity and applications.
Diphenylamine: Diphenylamine is an aromatic amine and has different chemical properties and uses compared to dicyclohexylamine hydrochloride.
N,N-Dimethylcyclohexylamine: This compound is a tertiary amine and has different steric and electronic properties compared to dicyclohexylamine hydrochloride.
Dicyclohexylamine hydrochloride is unique due to its secondary amine structure, which imparts specific reactivity and applications in various fields.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNMTFSPSVOWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383148 | |
| Record name | ST018529 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4693-92-9 | |
| Record name | Dicyclohexylamine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4693-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST018529 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole](/img/structure/B1224165.png)
![4-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B1224167.png)
![1-(2,4-Dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B1224168.png)
![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]thio]-N-(2-chlorophenyl)acetamide](/img/structure/B1224169.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[5-[(4-chlorophenoxy)methyl]-2-furanyl]methanone](/img/structure/B1224171.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B1224173.png)
![3-[[2-[[4-Ethyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid](/img/structure/B1224176.png)
![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B1224177.png)

![2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(3-ethoxyphenyl)acetamide](/img/structure/B1224181.png)
![N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B1224182.png)
![5-[(4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl)oxymethyl]-2-furancarboxylic acid](/img/structure/B1224183.png)
![2-[[4-Ethyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]-1-(4-methylphenyl)ethanone](/img/structure/B1224185.png)
